7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl-6-phenyl-
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Overview
Description
5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization to Form Pyrrolopyrimidine: The pyrrole intermediate undergoes cyclization with a suitable nitrile or amidine to form the pyrrolopyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrrolopyrimidine ring.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-AMINOPYRROLO[2,3-D]PYRIMIDINE: A closely related compound with similar structural features but different substituents.
7H-PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES: These compounds share the pyrrolopyrimidine core but have various functional groups attached, leading to different chemical and biological properties.
Uniqueness
5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
61404-87-3 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-8-10-12(14)15-7-16-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H3,14,15,16,17) |
InChI Key |
YRWUGYWTMLGDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=NC=NC(=C12)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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